

Application Note: Analytical Methods for Detecting Bisphenol A in Thermal Paper

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

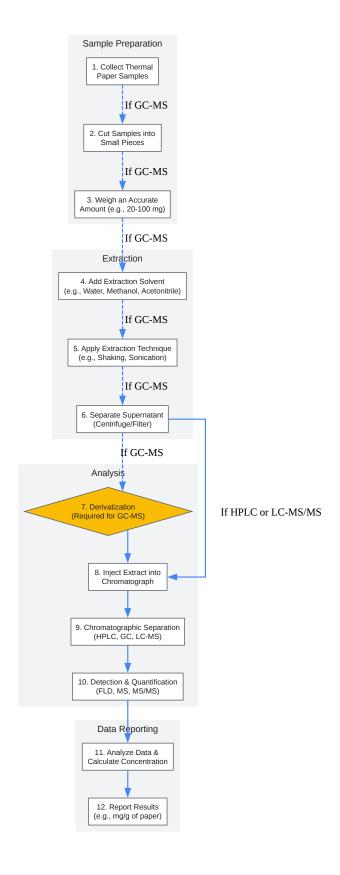
Bisphenol A (BPA) is an industrial chemical widely utilized in the production of polycarbonate plastics and epoxy resins.[1] In the paper industry, BPA serves as a color developer in thermal printing papers, such as those used for cash register receipts.[2][3] The chemical is present in its free, unbound form in these papers, leading to potential human exposure through dermal contact.[4] Given that BPA is a known endocrine-disrupting chemical with suspected adverse health effects, robust and reliable analytical methods for its quantification in thermal paper are crucial for exposure assessment and regulatory compliance.[2][4][5] The European Union, for instance, has set a restriction limit for BPA in thermal paper at 0.02% by weight (200 ng/mg) since January 2020.[2][5]

This application note provides detailed protocols for the extraction and analysis of BPA in thermal paper using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The overall process for analyzing BPA in thermal paper involves sample preparation, extraction of the analyte from the paper matrix, chromatographic separation, and finally, detection and quantification.





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Figure 1: General workflow for the analysis of BPA in thermal paper.



Experimental Protocols Protocol 1: Sample Preparation and Extraction

This protocol describes a general method for extracting BPA from thermal paper samples. The choice of solvent may vary depending on the subsequent analytical technique.

- Sample Collection: Obtain thermal paper samples (e.g., receipts, tickets). Identify the paper as thermal by applying gentle heat, which should cause it to darken.[6]
- Preparation: Using clean scissors or a blade, cut the unprinted area of the thermal paper into small pieces.
- Weighing: Accurately weigh approximately 20-100 mg of the paper pieces into a glass vial with a Teflon-lined cap.[6][7]
- Solvent Addition: Add a defined volume of extraction solvent to the vial. Common solvents include:
 - Pure Water: 50 mL for a 20-25 mg sample.[4][5][6]
 - Methanol (MeOH): Suitable for subsequent LC-MS analysis.[8]
 - Acetonitrile (ACN): Used for HPLC-UV analysis.
 - 2% Sodium Hydroxide (NaOH) solution: Used for extraction prior to single-drop microextraction.[3][10]
- Extraction: Tightly cap the vial and agitate for 60 minutes at room temperature using a mechanical shaker or vortex mixer.[4][5][6] Alternatively, ultrasonic-assisted extraction can be employed.[4]
- Separation: After extraction, separate the supernatant (the liquid extract) from the paper pieces. This can be achieved by centrifugation or by filtering the extract through a 0.2 μm PTFE syringe filter.[11]
- Storage: Transfer the final extract into a clean vial for analysis. If not analyzed immediately, store at -18°C.[11]



Protocol 2: Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

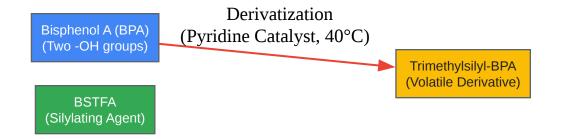
This method offers good sensitivity and is widely used for BPA quantification.

- Chromatographic System: Agilent 1200 Series HPLC system or equivalent.
- Column: Supelco C18 (100 x 2.1 mm, 2.7 μm particle size) or similar reverse-phase column.
 [6]
- Mobile Phase: Isocratic mixture of water and acetonitrile (60:40, v/v).[6]
- Flow Rate: 0.4 mL/min.[6]
- Column Temperature: 30°C.[6]
- Injection Volume: 10 μL.[2]
- Detection: Fluorescence detector set to an excitation wavelength of 225 nm and an emission wavelength of 310 nm.[6][7]
- Calibration: Prepare a series of BPA standard solutions (e.g., 25 to 200 μg/L) in the mobile phase to construct a calibration curve.[6]
- Quantification: Inject the sample extract and quantify the BPA concentration by comparing the peak area to the calibration curve.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires a derivatization step to increase the volatility of BPA.





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Figure 2: Derivatization of BPA for GC-MS analysis.

- Derivatization:
 - Take 100 μL of the sample extract (in pyridine or after solvent exchange to pyridine).
 - Add 100 μL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide
 (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[11][12]
 - Mix thoroughly and heat at 40-60°C for 30 minutes to form the trimethylsilyl derivative of BPA.[12]
- Chromatographic System: Agilent GC-MS system or equivalent.
- Column: VF-1ms (15 m x 0.25 mm x 0.25 μm) or similar non-polar capillary column.[12]
- Carrier Gas: Helium.
- Temperature Program:
 - Initial temperature: 100°C.
 - Ramp to 250°C at 20°C/min.
 - Hold at 250°C for 5 minutes.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI).[13]



- Analysis Mode: Scan mode for qualitative confirmation or Single Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of derivatized BPA (e.g., m/z 357, 372).[13]
- Quantification: Use an internal standard (e.g., Bisphenol A-d16) and a calibration curve of derivatized BPA standards for accurate quantification.

Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for trace-level analysis of BPA without the need for derivatization.

- Chromatographic System: Waters Acquity UPLC connected to a Xevo TQD mass spectrometer or equivalent.[2][14]
- Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μm) or similar high-efficiency reverse-phase column.[2][14]
- Mobile Phase: Gradient elution using:
 - A: Water with 0.1% formic acid.[15]
 - B: Methanol or Acetonitrile with 0.1% formic acid.[14][15]
- Flow Rate: 0.3 mL/min.[14]
- Column Temperature: 40°C.[2][14]
- MS/MS Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[14]
 - Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for BPA for quantification and qualification (e.g., m/z 227.1 → 211 and 227.1 → 133).[14]



• Quantification: Use an internal standard (e.g., ¹³C₁₂-BPA) and a calibration curve prepared from standard solutions for accurate quantification.

Data Presentation

The performance of these analytical methods and the typical concentrations of BPA found in thermal paper are summarized below.

Table 1: Comparison of Analytical Method Performance

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Typical Recovery (%)	Reference(s)
HPLC-FLD	3.3 μg/L	-	-	[6]
HPLC-SDME	0.01 mg/g	0.03 mg/g	95.8 - 108	[3][10]
GC-MS (EI)	6 μg/kg	-	-	[13]
GC-MS (NCI)	0.02 μg/kg	-	-	[13]
LC-MS/MS	0.29 - 0.40 μg/kg	1.09 - 1.32 μg/kg	71 - 115	[8]

Table 2: BPA Concentrations Reported in Thermal Paper Samples (Literature Review)



Concentration Range Found	Sample Source	Geographic Location	Reference(s)
0.53 - 20.9 mg/g	Thermal printing paper	Not Specified	[3][10]
7.26 - 21.65 mg/g	Receipts (various)	Turkey	[6]
<0.02 - 978.2 ng/mg (<0.00002 - 0.978 mg/g)	Receipts (various)	Sharjah, UAE	[2][5]
1.98 - 1061 μg/g (0.002 - 1.061 mg/g)	Receipts	Turkey	[4]
0.45 - 4.26 % (4.5 - 42.6 mg/g)	Cash register receipts	Not Specified	[9]
3 - 19 mg per 12-inch receipt	Cash register receipts	Boston, USA	[1]

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- To cite this document: BenchChem. [Application Note: Analytical Methods for Detecting Bisphenol A in Thermal Paper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422510#analytical-methods-for-detecting-bisphenol-a-in-thermal-paper]

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